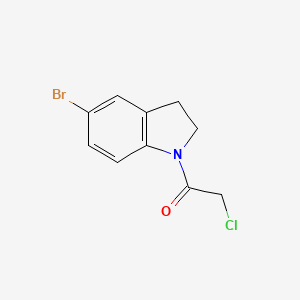![molecular formula C15H17F3N2O3 B7536201 2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B7536201.png)
2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BDP, and it is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. BDP has been shown to have a wide range of applications in the fields of neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
BDP exerts its effects by inhibiting the enzyme 2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting 2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide, BDP increases the levels of endocannabinoids in the brain, which can lead to a wide range of physiological effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
BDP has been shown to have a wide range of biochemical and physiological effects. In animal models, BDP has been shown to reduce pain and inflammation, improve memory and cognitive function, and reduce anxiety-like behavior. BDP has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDP is its selectivity for 2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide, which allows for precise modulation of the endocannabinoid system without affecting other physiological processes. BDP is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of BDP is its low solubility in water, which can make it difficult to administer in animal models. Additionally, BDP has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on BDP. One area of interest is the potential use of BDP in the treatment of neurological disorders such as Alzheimer's disease and anxiety disorders. Additionally, there is growing interest in the role of the endocannabinoid system in the regulation of metabolism and energy balance, and BDP may have potential applications in this area as well. Finally, there is a need for further research to optimize the pharmacokinetics and pharmacodynamics of BDP to improve its effectiveness in vivo.
Synthesemethoden
BDP can be synthesized using a variety of methods, but one of the most common is the reaction of 5-hydroxy-2-methoxybenzoic acid with 2,2,2-trifluoroethylamine and pyrrolidine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then acetylated using acetic anhydride to yield the final compound, BDP.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential applications in scientific research. One of the most significant applications of BDP is in the field of neuroscience, where it has been shown to modulate the endocannabinoid system, which plays a critical role in a wide range of physiological processes, including pain, mood, appetite, and memory. BDP has been shown to improve memory and reduce anxiety-like behavior in animal models, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c16-15(17,18)8-20-4-3-11(7-20)19-14(21)6-10-1-2-12-13(5-10)23-9-22-12/h1-2,5,11H,3-4,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYCKGGUHWWMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC3=C(C=C2)OCO3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7536118.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7536124.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7536130.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7536138.png)
![3-(methanesulfonamido)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B7536152.png)

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7536176.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)